Si–H Bond Dissociation Energy: TTMSS vs Tributyltin Hydride and Triethylsilane
The Si–H bond dissociation energy (BDE) of TTMSS is 79 kcal·mol⁻¹, which is only 5 kcal·mol⁻¹ higher than the Sn–H BDE of tributyltin hydride (Bu₃SnH, 74 kcal·mol⁻¹) and 11 kcal·mol⁻¹ lower than the Si–H BDE of triethylsilane (Et₃SiH, 90 kcal·mol⁻¹) . This intermediate BDE value is critical: it is low enough to sustain efficient radical chain propagation (unlike Et₃SiH, whose stronger Si–H bond renders it a poor H‑atom donor in chain reactions), yet high enough to make the H‑atom transfer step kinetically slower than that of Bu₃SnH, which profoundly alters product distributions [1].
| Evidence Dimension | Si–H / Sn–H Bond Dissociation Energy (kcal·mol⁻¹) |
|---|---|
| Target Compound Data | 79 kcal·mol⁻¹ (TTMSS Si–H) |
| Comparator Or Baseline | Bu₃SnH Sn–H: 74 kcal·mol⁻¹; Et₃SiH Si–H: 90 kcal·mol⁻¹ |
| Quantified Difference | ΔBDE = +5 kcal·mol⁻¹ vs Bu₃SnH; ΔBDE = –11 kcal·mol⁻¹ vs Et₃SiH |
| Conditions | Experimental gas-phase bond dissociation energies compiled and cited in Synlett Spotlight and J. Org. Chem. 1988. |
Why This Matters
The 5 kcal·mol⁻¹ gap relative to Bu₃SnH is small enough to retain radical chain efficiency but large enough to alter stereochemical outcomes; the 11 kcal·mol⁻¹ advantage over Et₃SiH is the thermodynamic basis for TTMSS's superior radical reducing power among silanes.
- [1] Chatgilialoglu, C.; Griller, D.; Lesage, M. Tris(trimethylsilyl)silane. A new reducing agent. J. Org. Chem. 1988, 53 (15), 3641–3642. DOI: 10.1021/jo00250a051. View Source
